molecular formula C28H28N4O5 B11443269 2-[3-{4-[2-(cyclopentylamino)-2-oxoethyl]phenyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(furan-2-ylmethyl)acetamide

2-[3-{4-[2-(cyclopentylamino)-2-oxoethyl]phenyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(furan-2-ylmethyl)acetamide

Cat. No.: B11443269
M. Wt: 500.5 g/mol
InChI Key: YGEFLKSQQKBTKQ-UHFFFAOYSA-N
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Description

2-(3-{4-[(CYCLOPENTYLCARBAMOYL)METHYL]PHENYL}-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-1-YL)-N-[(FURAN-2-YL)METHYL]ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, a cyclopentylcarbamoyl group, and a furan moiety, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-{4-[(CYCLOPENTYLCARBAMOYL)METHYL]PHENYL}-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-1-YL)-N-[(FURAN-2-YL)METHYL]ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the quinazolinone core, followed by the introduction of the cyclopentylcarbamoyl group and the furan moiety. Each step requires specific reagents and conditions, such as the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-{4-[(CYCLOPENTYLCARBAMOYL)METHYL]PHENYL}-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-1-YL)-N-[(FURAN-2-YL)METHYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to new derivatives with altered properties.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, leading to a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with higher oxidation states, while substitution reactions can produce a wide range of functionalized derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: It may have biological activity, making it a candidate for drug discovery and development. Its interactions with biological targets could be studied to understand its potential therapeutic effects.

    Medicine: The compound could be explored for its potential medicinal properties, including anti-inflammatory, anti-cancer, or antimicrobial activities.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 2-(3-{4-[(CYCLOPENTYLCARBAMOYL)METHYL]PHENYL}-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-1-YL)-N-[(FURAN-2-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are necessary to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-{4-[(CYCLOPENTYLCARBAMOYL)METHYL]PHENYL}-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-1-YL)-N-[(FURAN-2-YL)METHYL]ACETAMIDE stands out due to its unique combination of functional groups and structural features

Properties

Molecular Formula

C28H28N4O5

Molecular Weight

500.5 g/mol

IUPAC Name

N-cyclopentyl-2-[4-[1-[2-(furan-2-ylmethylamino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]phenyl]acetamide

InChI

InChI=1S/C28H28N4O5/c33-25(30-20-6-1-2-7-20)16-19-11-13-21(14-12-19)32-27(35)23-9-3-4-10-24(23)31(28(32)36)18-26(34)29-17-22-8-5-15-37-22/h3-5,8-15,20H,1-2,6-7,16-18H2,(H,29,34)(H,30,33)

InChI Key

YGEFLKSQQKBTKQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC(=O)CC2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4N(C3=O)CC(=O)NCC5=CC=CO5

Origin of Product

United States

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